
Lysergic acid methylpropylamide
Vue d'ensemble
Description
Lysergic Acid Methylpropylamide, also known as LAMPA, is a structural analogue of lysergic acid diethylamide (LSD) and has been studied as a potential treatment for alcoholism . It is synthetically made from lysergic acid, which is found in ergot, a fungus that grows on rye and other grains .
Molecular Structure Analysis
The molecular formula of Lysergic Acid Methylpropylamide is C20H25N3O . The IUPAC name for this compound is N,6-Dimethyl-N-propyl-9,10-didehydroergoline-8-carboxamide .Physical And Chemical Properties Analysis
Lysergic Acid Methylpropylamide has a density of 1.2±0.1 g/cm3, a boiling point of 541.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 81.9±3.0 kJ/mol and a flash point of 281.2±30.1 °C .Applications De Recherche Scientifique
Comparative Pharmacological Studies
LAMPA is often used in comparative pharmacological studies with other lysergic acid derivatives, such as Lysergic Acid Diethylamide (LSD) and Lisuride . These studies aim to understand the differences in the effects of these compounds, particularly their interactions with serotonin receptors .
Understanding Psychedelic Effects
Research has been conducted to understand why certain lysergic acid derivatives have psychedelic effects while others do not . LAMPA, which does not produce psychedelic-like effects, is used in these studies to compare its effects with those of LSD .
Internal Standard in Analytical Chemistry
In analytical chemistry, LAMPA is used as an internal standard due to its similar molecular weight to LSD . This allows for the rapid separation of these two compounds, which is of considerable importance in analytical procedures .
High-Performance Liquid Chromatography (HPLC)
LAMPA has been used in the development of techniques for the separation of LSD from related ergot alkaloids using high-performance liquid chromatography (HPLC) . This is crucial for the accurate detection and quantification of these substances in various matrices .
Mécanisme D'action
Target of Action
Lysergic acid methylpropylamide (LAMPA) is a derivative of lysergic acid diethylamide (LSD), and it is believed to interact with the serotonin system . Its primary targets are thought to be the 5-hydroxytryptamine subtype 2 receptor (5-HT2) . These receptors play a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
It is thought tobind to and activate the 5-HT2 receptors , which interferes with inhibitory systems resulting in perceptual disturbances . This interaction with the serotonin system can lead to significant changes in perception, thought processes, and mood .
Biochemical Pathways
The biochemical pathways affected by LAMPA are likely similar to those of LSD. Activation of the 5-HT2 receptors by LSD has been shown to result in the activation of phospholipase C (PLC), phospholipase A2 (PLA2), and phospholipase D (PLD) . These enzymes play key roles in signal transduction and the regulation of other cellular processes .
Pharmacokinetics
Lsd, a closely related compound, is known to be rapidly absorbed and metabolized . It has a half-life of about 3 hours . The peak blood plasma levels for LSD occur at 30 minutes
Result of Action
The molecular and cellular effects of LAMPA’s action are likely to be similar to those of LSD, given their structural similarities. LSD is known to cause significant alterations in sensory perception, thought processes, and mood . These effects are thought to be the result of its interaction with the 5-HT2 receptors .
Propriétés
IUPAC Name |
(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043313 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lampa | |
CAS RN |
40158-98-3 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40158-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to differentiate between LSD and LAMPA?
A: Both LSD and LAMPA are ergot alkaloids, but only LSD is a potent hallucinogen. [, ] In forensic analysis, accurately identifying LSD is critical, and the presence of LAMPA could raise questions about the substance's true identity. [] Misidentification could have significant legal ramifications.
Q2: What analytical techniques are effective in separating LSD from LAMPA?
A: Capillary gas chromatography, especially using fused silica nonpolar bonded phase columns, has proven successful in separating LSD from LAMPA. [, ] This method offers good discrimination and allows for the determination of retention indices for both compounds. []
Q3: Can mass spectrometry be used to identify and quantify LSD in biological samples?
A: Yes, gas chromatography coupled with ion trap tandem mass spectrometry (GC-ion trap MS-MS) provides a selective and sensitive method for quantifying LSD in whole blood. [] This method employs solid-phase extraction for sample preparation and utilizes positive chemical ionization for detection. []
Q4: Are there any internal standards used for the accurate quantification of LSD?
A: Lysergic acid methylpropylamide (LAMPA) is frequently employed as an internal standard during gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of LSD in various matrices, including blood and hair. [, ] Similarly, 2-oxo-3-hydroxy-LAMPA serves as an internal standard for the quantification of 2-oxo-3-hydroxy-LSD, a major metabolite of LSD. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



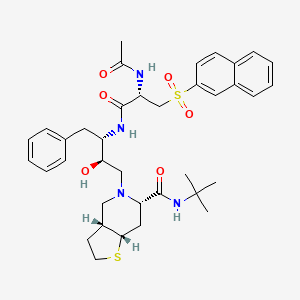
![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)
![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)
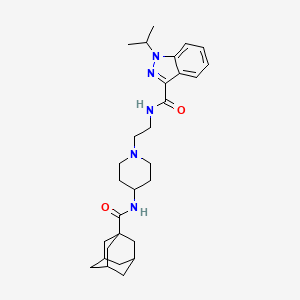
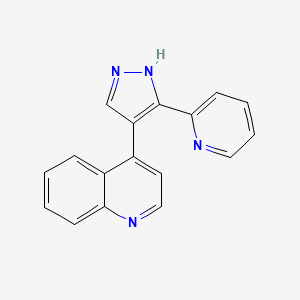
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B1675680.png)
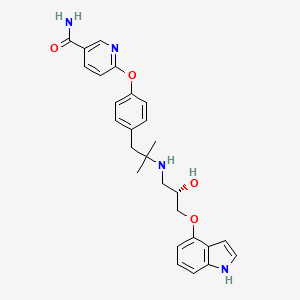
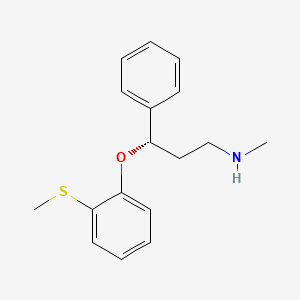
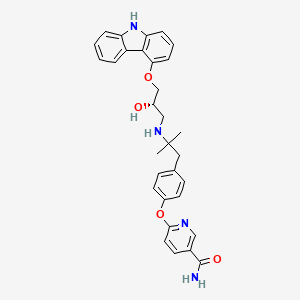
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675685.png)
![(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1675686.png)
![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)
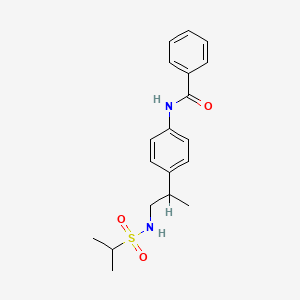
![N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide](/img/structure/B1675693.png)